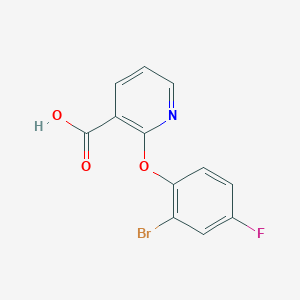

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

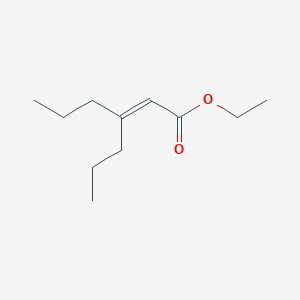

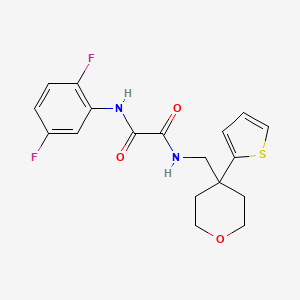

2-(2-Bromo-4-fluorophenoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C12H7BrFNO3 and a molecular weight of 312.09 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) attached to a carboxylic acid group (-COOH) and a bromo-fluorophenoxy group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography, but such information isn’t available in the sources I found.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 165.23°C and a predicted boiling point of approximately 389.6°C at 760 mmHg . Its density is predicted to be approximately 1.7 g/cm3 .Applications De Recherche Scientifique

Reactive Extraction and Synthesis Techniques

Reactive Extraction Applications

Pyridine carboxylic acids, like Pyridine-2-carboxylic acid (also known as picolinic acid) and Pyridine-3-carboxylic acid (nicotinic acid), are used in producing pharmaceuticals, herbicides, and metal salts for nutritional supplements. Techniques like reactive extraction have been explored for their recovery from dilute aqueous solutions, emphasizing the importance of non-toxic extractant-diluent systems for environmental safety (Datta & Kumar, 2014) (Kumar & Babu, 2009).

Synthesis of Aromatic Polyamides

The development of new bis(ether-carboxylic acid) compounds from the nucleophilic displacement of halides indicates the potential for creating novel polymers with specific properties, such as high glass transition temperatures and stability, highlighting the relevance of halogenated phenoxy compounds in advanced materials science (Hsiao et al., 1999).

Advanced Material Development

Fluorescent Sensors and Polymers

Research into heteroatom-containing organic fluorophores demonstrates the potential for developing fluorescent pH sensors, with applications ranging from solution-based sensing to detecting organic vapors. This area of research shows the relevance of pyridine derivatives in creating materials with specific light-emitting properties (Yang et al., 2013).

Polyfluorene Derivatives for Solar Cells

The incorporation of pyridine units into polyfluorene derivatives for use as cathode interfacial layers in polymer solar cells illustrates the ongoing research into renewable energy materials. These materials aim to improve the efficiency and performance of solar cells, showcasing the potential applications of pyridine derivatives in enhancing renewable energy technologies (Chen et al., 2017).

Metal Complexation and Catalysis

- Complexation with Metal Ions: Research into pyridine dicarboxylic acid derivatives and their coordination with metal ions like Tb(III) and Eu(III) for fluorescence applications reveals the importance of such compounds in developing luminescent materials. These materials have potential uses in sensors, imaging, and lighting technologies (Rui-ren et al., 2006).

Safety and Hazards

Specific safety and hazard information for this compound isn’t available in the sources I found. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .

Propriétés

IUPAC Name |

2-(2-bromo-4-fluorophenoxy)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFNO3/c13-9-6-7(14)3-4-10(9)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKITSCHUKBMNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2751976.png)

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide](/img/structure/B2751980.png)

![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![8-fluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751989.png)

![ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2751993.png)